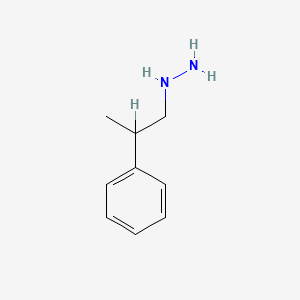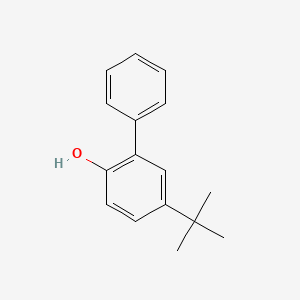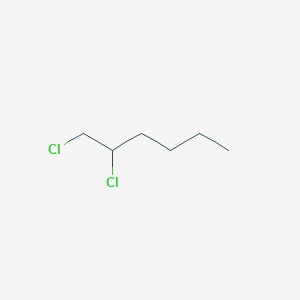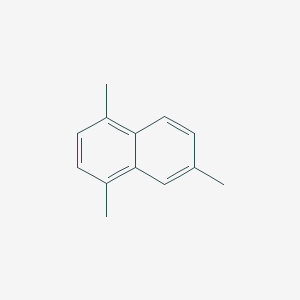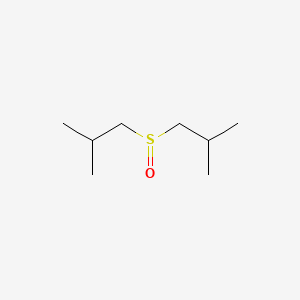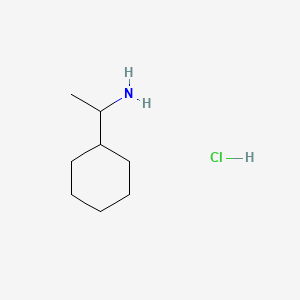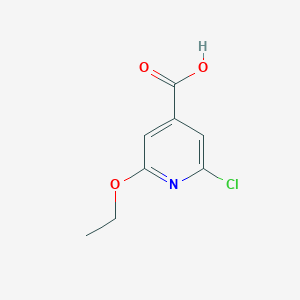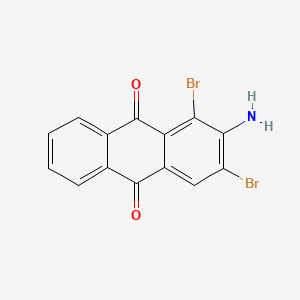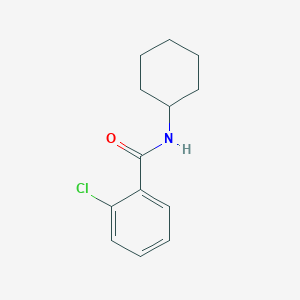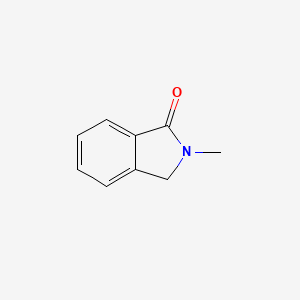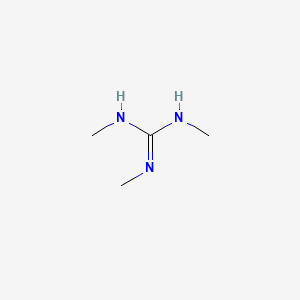
N,N',N''-Trimethylguanidine
Descripción general
Descripción
N,N’,N’'-Trimethylguanidine: is an organic compound with the molecular formula C4H11N3 and a molecular weight of 101.1502 g/mol . It is a derivative of guanidine, characterized by the presence of three methyl groups attached to the nitrogen atoms. This compound is known for its strong basicity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Guanidine and Methyl Iodide: One common method involves the reaction of guanidine with methyl iodide. The reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide, under reflux conditions. The product is then purified by distillation or recrystallization.
From Tetramethylguanidine: Another method involves the methylation of tetramethylguanidine using methyl iodide or dimethyl sulfate. This reaction is also carried out in an organic solvent under reflux conditions.
Industrial Production Methods: Industrial production of N,N’,N’'-Trimethylguanidine often involves the continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N’,N’'-Trimethylguanidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form lower methylated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: N,N’,N’'-Trimethylguanidine can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under reflux conditions in an organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives such as N,N’,N’'-trimethylguanidine oxide.
Reduction: Lower methylated derivatives such as N,N-dimethylguanidine.
Substitution: Substituted guanidines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N,N’,N’'-Trimethylguanidine is used as a catalyst in various organic reactions, including the synthesis of pharmaceuticals and agrochemicals.
Polymerization: It is used as a catalyst in the polymerization of certain monomers to form polymers with specific properties.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Modification: It is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: N,N’,N’'-Trimethylguanidine is being explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals, including dyes, pigments, and surfactants.
Agriculture: This compound is used in the synthesis of agrochemicals, including herbicides and pesticides.
Mecanismo De Acción
Molecular Targets and Pathways: N,N’,N’'-Trimethylguanidine exerts its effects by interacting with various molecular targets, including enzymes and receptors. It acts as a strong base, facilitating the deprotonation of acidic substrates and promoting various chemical reactions. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Tetramethylguanidine: Similar in structure but with four methyl groups attached to the nitrogen atoms. It is also a strong base and is used in similar applications.
Dimethylguanidine: Contains two methyl groups and is used in different chemical reactions and applications.
Trimethylamine: A related compound with three methyl groups attached to a nitrogen atom, but with different chemical properties and applications.
Uniqueness: N,N’,N’'-Trimethylguanidine is unique due to its specific structure and strong basicity, making it highly effective in catalyzing various chemical reactions. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Propiedades
IUPAC Name |
1,2,3-trimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c1-5-4(6-2)7-3/h1-3H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFPXMVATQCVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977012 | |
| Record name | N,N',N''-Trimethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-43-3 | |
| Record name | N,N′,N′′-Trimethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N',N''-Trimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N',N''-Trimethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N''-trimethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


